

A comparative study of diols as chain extenders in polyurethane elastomers

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A Comparative Analysis of Diol Chain Extenders in Polyurethane Elastomers

A comprehensive guide for researchers and formulation scientists on the impact of diol chain extenders on the performance of polyurethane elastomers, supported by experimental data and detailed methodologies.

The selection of a chain extender is a critical determinant of the final physicochemical properties of polyurethane (PU) elastomers. These low molecular weight diols react with isocyanate groups to form the hard segments of the polymer, which in turn govern the material's mechanical strength, thermal stability, and elasticity. This guide provides an objective comparison of common diol chain extenders, including 1,4-butanediol (BDO), 1,6-hexanediol (HDO), 1,5-pentanediol (PDO), and ethylene glycol (EG), supported by a compilation of experimental data from various studies.

Performance Comparison of Diol Chain Extenders

The structure of the diol chain extender significantly influences the morphology of the hard segment in polyurethane elastomers. Short-chain, linear diols like ethylene glycol and 1,4-butanediol tend to promote better packing and crystallinity of the hard segments, leading to increased hardness and tensile strength. Longer or branched-chain extenders can disrupt this ordered packing, resulting in softer and more flexible materials. The "odd-even" effect is also a crucial factor, where diols with an even number of carbon atoms in their backbone, such as 1,4-

butanediol and 1,6-hexanediol, often lead to superior mechanical properties due to the formation of more stable, extended-chain conformations in the hard segments.

Mechanical Properties

The following table summarizes the quantitative effects of different diol chain extenders on the key mechanical properties of polyurethane elastomers. It is important to note that these values are compiled from various sources and are formulation-dependent.

Chain Extender	Tensile Strength (MPa)	Elongation at Break (%)	Shore A Hardness	Tear Strength (kN/m)	Source(s)
1,4- Butanediol (BDO)	30 - 50	400 - 700	70 - 90	60 - 90	[1]
1,6- Hexanediol (HDO)	25 - 40	300 - 500	65 - 85	50 - 70	[1]
1,5- Pantanediol (PDO)	Data not readily available in a comparable format.				
Ethylene Glycol (EG)	20 - 35	200 - 400	80 - 95	40 - 60	[1]

Thermal Properties

The thermal properties of polyurethane elastomers are intrinsically linked to the structure of the hard segments formed by the diol chain extenders. The glass transition temperature (Tg) of the soft segment is less affected by the chain extender, while the melting temperature (Tm) of the hard segment is highly dependent on the ability of the hard segments to crystallize.

Chain Extender	Glass Transition Temperature (Tg) (°C)	Melting Temperature (Tm) (°C)	Source(s)
1,4-Butanediol (BDO)	-40 to -20	~214 (for MDI-BDO hard segment)	[1] [2]
1,6-Hexanediol (HDO)	-30 to -10	Data not readily available in a comparable format.	[1]
1,5-Pentanediol (PDO)	Data not readily available in a comparable format.	Data not readily available in a comparable format.	
Ethylene Glycol (EG)	-10 to 10	Data not readily available in a comparable format.	[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of polyurethane elastomers and the key experiments used for their characterization.

Synthesis of Polyurethane Elastomers (Prepolymer Method)

The prepolymer method is a widely used two-step process for the synthesis of polyurethane elastomers.

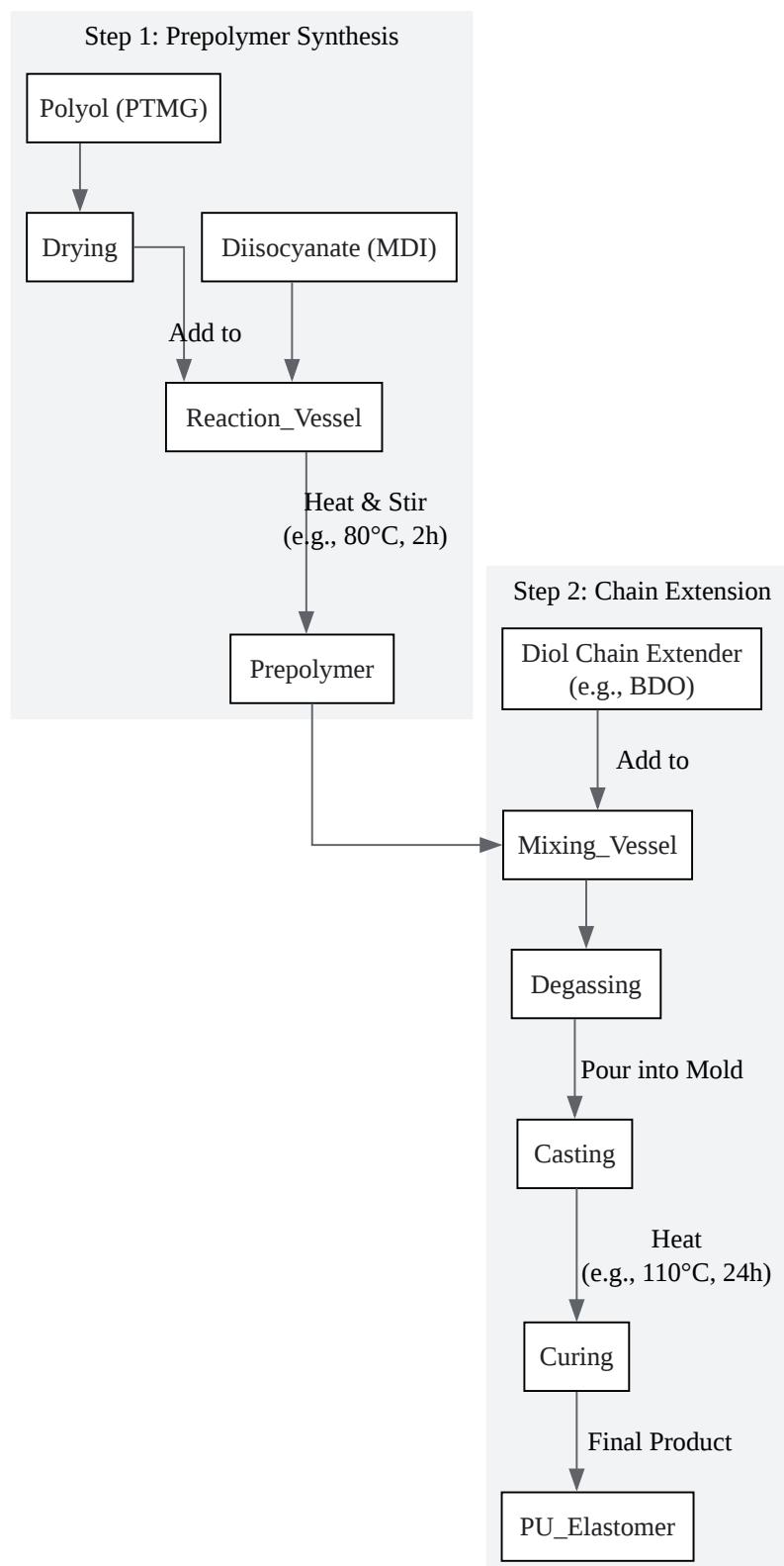
Step 1: Prepolymer Synthesis

- A polyol (e.g., polytetramethylene ether glycol - PTMG) is dried under vacuum at a specified temperature (e.g., 80-100 °C) for a defined period to remove moisture.
- The dried polyol is then reacted with a stoichiometric excess of a diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate - MDI) in a moisture-free, inert atmosphere (e.g., under nitrogen).

- The reaction is typically carried out with mechanical stirring at a controlled temperature (e.g., 70-90 °C) for a specific duration (e.g., 1-3 hours) until the desired isocyanate (NCO) content is reached. The NCO content is monitored by titration.

Step 2: Chain Extension

- The resulting isocyanate-terminated prepolymer is cooled to a suitable temperature (e.g., 60-80 °C).
- A stoichiometric amount of the diol chain extender (e.g., 1,4-butanediol) is added to the prepolymer with vigorous mixing.
- The mixture is degassed under vacuum to remove any entrapped air bubbles.
- The final mixture is cast into a preheated mold and cured at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 12-24 hours) to form the polyurethane elastomer sheet.
- The cured sheets are post-cured at room temperature for several days to ensure complete reaction.



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Polyurethane elastomer synthesis workflow.

Tensile Strength and Elongation at Break (ASTM D412)

This test method determines the tensile properties of vulcanized rubber and thermoplastic elastomers.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polyurethane sheets using a die. The dimensions of the specimens should conform to the specifications in ASTM D412.
- Gage Marks: Bench marks are placed on the narrow portion of the dumbbell specimen at a specified distance apart to define the gage length.
- Testing Machine: A universal testing machine (UTM) equipped with suitable grips is used.
- Procedure: The specimen is mounted in the grips of the UTM. The machine is started, and the specimen is stretched at a constant rate of grip separation (typically 500 mm/min) until it ruptures.[\[4\]](#)
- Data Acquisition: The force and the elongation of the gage length are recorded throughout the test.
- Calculations:
 - Tensile Strength: The maximum stress applied to the specimen before it ruptures, calculated by dividing the maximum force by the original cross-sectional area of the specimen.
 - Elongation at Break: The extent to which the specimen is stretched at the point of rupture, expressed as a percentage of the original gage length.

Differential Scanning Calorimetry (DSC) (ASTM D3418)

DSC is used to determine the thermal transitions of the polyurethane elastomer, such as the glass transition temperature (Tg) and melting temperature (Tm).[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

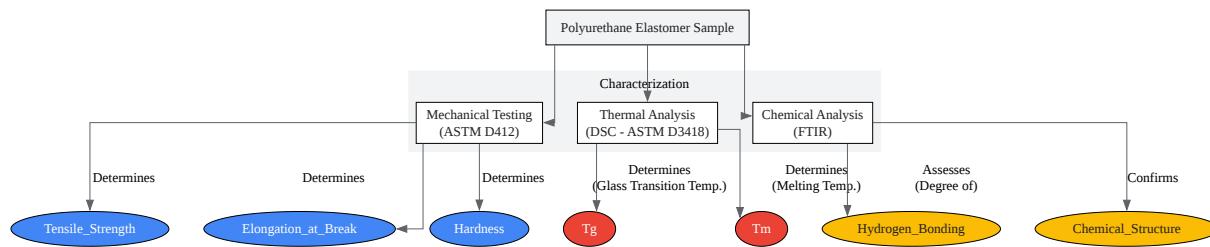
- DSC Instrument: A differential scanning calorimeter is used, with a reference pan (usually empty) placed alongside the sample pan.
- Procedure: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., -100 °C to 250 °C).[\[8\]](#)
- Data Analysis: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The resulting DSC curve is analyzed to identify:
 - Glass Transition (Tg): A step-like change in the baseline of the DSC curve.
 - Melting (Tm): An endothermic peak on the DSC curve.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing the chemical structure of polyurethane elastomers and, specifically, for assessing the degree of hydrogen bonding within the material. [\[12\]](#)[\[13\]](#)

- Sample Preparation: A thin film of the polyurethane elastomer is cast on a suitable substrate (e.g., a KBr window) or a small piece of the material is used for Attenuated Total Reflectance (ATR)-FTIR.
- FTIR Spectrometer: An FTIR spectrometer is used to acquire the infrared spectrum of the sample.
- Data Analysis: The spectrum is analyzed to identify characteristic absorption bands:
 - N-H Stretching: The region around 3300 cm^{-1} is sensitive to hydrogen bonding. A lower frequency band corresponds to hydrogen-bonded N-H groups, while a higher frequency shoulder indicates free (non-bonded) N-H groups.
 - C=O Stretching: The carbonyl region (around 1700 cm^{-1}) also provides information about hydrogen bonding. Hydrogen-bonded urethane carbonyl groups absorb at a lower frequency compared to free carbonyl groups.

- The relative areas of the bonded and free peaks can be used to semi-quantitatively assess the degree of hydrogen bonding in the polyurethane.



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Experimental workflow for PU elastomer characterization.

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